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Compound of Interest

Compound Name: 1-Butylcyclohexanol

Cat. No.: B1329816 Get Quote

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Butylcyclohexanol

This guide provides a comprehensive analysis of the spectroscopic data for 1-
butylcyclohexanol, tailored for researchers, scientists, and professionals in drug

development. It includes detailed experimental protocols, tabulated spectral data, and a

workflow for spectroscopic analysis.

Mass Spectrometry
Mass spectrometry of 1-butylcyclohexanol provides insights into its molecular weight and

fragmentation patterns, which are characteristic of tertiary alcohols.[1][2][3]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A general protocol for analyzing a liquid alcohol like 1-butylcyclohexanol using GC-MS is as

follows:

Sample Preparation: Dilute the 1-butylcyclohexanol sample in a volatile solvent such as

dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[4]

Instrumentation:

Gas Chromatograph: An Agilent 7890B GC or equivalent.
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Mass Spectrometer: An Agilent 5977A MSD or equivalent.

GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm

i.d., 0.25 µm film thickness), is recommended.[4]

Injector: Split/splitless injector.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

GC Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 250 °C at a rate of 10 °C/min.

Hold at 250 °C for 5 minutes.[4]

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Presentation: Mass Spectrometry of 1-
Butylcyclohexanol

m/z Interpretation

156 Molecular Ion (M+) [very weak or absent][5]

138 M+ - H₂O (Dehydration)[1][3]

99 α-cleavage: Loss of butyl radical ([C₄H₉]•)[1][5]

57 Butyl cation ([C₄H₉]⁺)
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Interpretation: The mass spectrum of 1-butylcyclohexanol is characterized by two primary

fragmentation pathways typical for alcohols: alpha-cleavage and dehydration.[1][3] The

molecular ion peak at m/z 156 is often very weak or absent. The most prominent peak (base

peak) is typically at m/z 99, resulting from the loss of the butyl group via α-cleavage, which is a

stable, resonance-stabilized oxonium ion.[1][5] Another significant fragmentation is the loss of a

water molecule (dehydration), leading to a peak at m/z 138.[1][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
butylcyclohexanol, the key absorptions are related to the hydroxyl (O-H) and carbon-oxygen

(C-O) bonds.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Sample Preparation: For a liquid sample like 1-butylcyclohexanol, place a small drop

directly onto the ATR crystal.[9]

Instrumentation: A Bruker IFS 85 or a similar FTIR spectrometer equipped with an ATR

accessory (e.g., a diamond or ZnSe crystal).[5][9]

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.[9]

Place the sample on the crystal and apply pressure using the pressure arm to ensure

good contact.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.[10]

The final spectrum is presented in terms of transmittance or absorbance.

Data Presentation: Infrared Spectroscopy of 1-
Butylcyclohexanol
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Wavenumber (cm⁻¹) Vibrational Mode Characteristics

~3400
O-H stretch (hydrogen-

bonded)
Strong, broad absorption[6][11]

~2930 C-H stretch (sp³) Strong, sharp absorption

~2860 C-H stretch (sp³) Strong, sharp absorption

~1450 C-H bend Medium absorption

~1150 C-O stretch Strong absorption[6][11]

Interpretation: The IR spectrum of 1-butylcyclohexanol shows a characteristic broad and

strong absorption band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration in

a hydrogen-bonded alcohol.[6][11] The strong, sharp peaks around 2930 cm⁻¹ and 2860 cm⁻¹

correspond to the C-H stretching of the sp³ hybridized carbons in the butyl and cyclohexyl

groups. A strong absorption around 1150 cm⁻¹ is attributed to the C-O stretching vibration.[6]

[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments

within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of 1-butylcyclohexanol in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS)

is typically added as an internal standard.

Instrumentation: A Varian A-60 or a modern equivalent NMR spectrometer (e.g., Bruker,

JEOL) operating at a suitable frequency for proton and carbon detection.[5]

Data Acquisition for ¹H NMR:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.
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The chemical shifts are reported in parts per million (ppm) relative to TMS.

Data Acquisition for ¹³C NMR:

Obtain a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique

carbon.[13]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[12][14]

Data Presentation: ¹³C NMR of 1-Butylcyclohexanol
Chemical Shift (ppm) Carbon Assignment

~71 C1 (Carbon bearing the -OH group)

~40 C4 (Carbon of the butyl group attached to C1)

~35 C2, C6 (Cyclohexane ring)

~26 C3, C5 (Cyclohexane ring)

~23 C2' (Butyl group)

~23 C3' (Butyl group)

~14 C4' (Methyl group of the butyl chain)

Interpretation: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in

1-butylcyclohexanol. The carbon attached to the hydroxyl group (C1) is the most deshielded

and appears downfield around 71 ppm. The signals for the cyclohexane and butyl carbons

appear at characteristic upfield chemical shifts.

Data Presentation: ¹H NMR of 1-Butylcyclohexanol
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Chemical Shift (ppm) Proton Assignment Multiplicity Integration

~1.5 Cyclohexane protons Multiplet 10H

~1.4 -OH Singlet 1H

~1.3
Butyl chain protons (-

CH₂-)
Multiplet 6H

~0.9
Butyl chain methyl

protons (-CH₃)
Triplet 3H

Interpretation: The ¹H NMR spectrum of 1-butylcyclohexanol shows a complex multiplet for

the cyclohexane and butyl chain protons. The hydroxyl proton typically appears as a broad

singlet, the position of which can vary depending on concentration and solvent.[15] This peak

will disappear upon shaking the sample with D₂O.[11] The terminal methyl group of the butyl

chain appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an

unknown alcohol, using 1-butylcyclohexanol as an example.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

1-Butylcyclohexanol Sample

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Identify Functional Groups
(O-H, C-O, C-H)

Determine Carbon-Hydrogen Framework
(¹H, ¹³C, DEPT)

Determine Molecular Weight
& Fragmentation Pattern

Confirm Structure of
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 1-butylcyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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